4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid and its derivatives can involve several pathways, including the reduction of azo dyes or direct sulfonation processes. For example, Kudlich et al. (1999) describe the autoxidation reactions of mono- and disulfonated naphthalene derivatives, which are products of the anaerobic reduction of azo dyes by microorganisms, highlighting a pathway to such compounds through environmental processes (Kudlich et al., 1999). Similarly, Paruch et al. (2000) elaborate on synthesizing ethers and esters of hydroxynaphthalene derivatives, starting from commercially available dye-intermediates (Paruch et al., 2000).
Molecular Structure Analysis
The molecular structure of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid is characterized by the presence of amino and sulfonic acid groups attached to a naphthalene ring. These functional groups significantly impact the compound's reactivity and interactions. Studies like those by Bakare (2019) provide insights into how such structural features influence the coordination behavior in metal complexes, suggesting a complex interplay between the sulfonic acid groups and metal ions (Bakare, 2019).
Chemical Reactions and Properties
The compound participates in various chemical reactions, including complexation and polymerization, due to its functional groups. Poh et al. (1995) explored its ability to form water-soluble cyclic tetramers when reacted with formaldehyde, indicating its utility in creating complex molecular structures in aqueous environments (Poh et al., 1995).
Scientific Research Applications
Anaerobic Reduction of Azo Dyes : This compound is a product of the anaerobic reduction of azo dyes by microorganisms. The study focused on its behavior under aerobic conditions and its decomposition products (Kudlich et al., 1999).
Water Treatment : It is used in biochar-based BiFeO3 nanocomposites for water treatment, showing potential in adsorption and degradation of pollutants (Li et al., 2017).
Electrochemical Sensing : Utilized in poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified electrodes for the determination of caffeine and paracetamol (Tefera et al., 2016).
Selective Fluorescent Sensing : Demonstrated to be effective in fluorescently sensing CN- in water, based on supramolecular self-assembly (Shi et al., 2013).
Electrocatalysis : Electropolymerized on a glassy carbon electrode, showing activity towards the oxidation of caffeine, indicating its use in analytical chemistry (Amare & Admassie, 2012).
Molybdenum Quantification : Used as a chromogenic probe for the spectrophotometric assay of Mo(VI) (Nagaraja et al., 2011).
Corrosion Inhibition : Investigated for its corrosion inhibition properties on mild steel in acidic conditions (Yıldız et al., 2014).
Electrochemical Synthesis and Characterization : Studied for its electrochemical properties when synthesized into conducting polymers (Geto & Brett, 2016).
Dye and Pigment Industry : Investigated in the degradation of dyes and pigments in various environmental contexts, including water treatment and dye synthesis (Pálfi et al., 2007; Lykidou et al., 2019; Socha et al., 2006).
Synthesis of Complex Compounds : Used in the synthesis of complex ethers and esters from dye intermediates, highlighting its role in organic synthesis (Paruch et al., 2000).
Catalysis in Organic Synthesis : Served as a functional group in catalysts for the synthesis of pyrrolidinones, demonstrating its utility in organic reactions (Ghorbani‐Vaghei et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-amino-5-hydroxynaphthalene-1,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7S2/c11-7-1-2-9(20(16,17)18)6-3-5(19(13,14)15)4-8(12)10(6)7/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQOBHTUMCEQBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156279 | |
Record name | 4-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid | |
CAS RN |
130-23-4 | |
Record name | 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | K acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-hydroxynaphthalene-1,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-5-HYDROXY-1,7-NAPHTHALENEDISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG4RHP73ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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